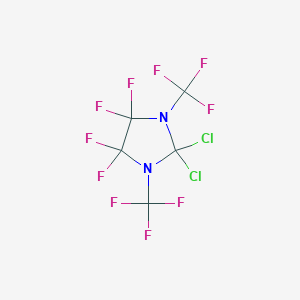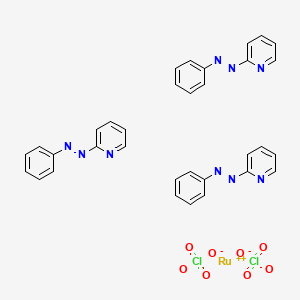![molecular formula C19H8Cl2F6N2O4 B14354355 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine CAS No. 91102-59-9](/img/structure/B14354355.png)
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids can be optimized for high conversion and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Pd/C, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chloro groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing trifluoromethyl groups are known to exhibit unique pharmacological activities due to their ability to form strong hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but lacks the nitro and phenoxy groups.
2,6-Bis(trifluoromethyl)benzoic acid: This compound contains two trifluoromethyl groups but differs in its overall structure and functional groups.
Uniqueness
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91102-59-9 |
|---|---|
Molekularformel |
C19H8Cl2F6N2O4 |
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
2,6-bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C19H8Cl2F6N2O4/c20-11-7-9(18(22,23)24)1-4-14(11)32-16-6-3-13(29(30)31)17(28-16)33-15-5-2-10(8-12(15)21)19(25,26)27/h1-8H |
InChI-Schlüssel |
JJTGYEDGIFGBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=NC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)


![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)

![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

